molecular formula C20H16Cl3NO2 B2928651 1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 338965-43-8

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B2928651
CAS No.: 338965-43-8
M. Wt: 408.7
InChI Key: UWFRYJVETHYZQS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a halogen-substituted pyridinone derivative characterized by a pyridinone core modified with three distinct substituents:

  • A 4-chlorobenzyl group at position 1.
  • A (2,6-dichlorobenzyl)oxy group at position 2.
  • A methyl group at position 2.

This compound belongs to the dichlorobenzene class, where the positions of chlorine atoms on the benzyl groups critically influence its electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFRYJVETHYZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is an organic compound notable for its complex structure, which includes a pyridine ring with various substituents. Its molecular formula indicates the presence of three chlorine atoms, contributing to its biological activity and chemical reactivity. This compound has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.

Research indicates that this compound exhibits significant biological activities, particularly:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound's dual inhibition capability suggests a potential role in treating cognitive disorders .
  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness may be linked to the presence of halogen atoms that enhance its interaction with microbial cell structures.

Structure-Activity Relationship (SAR)

The unique tri-chloro substitution pattern and dual aromatic ether functionality significantly enhance the biological activity of this compound compared to simpler analogs. The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
2-Methyl-4(1H)-pyridinoneC7H8N2OSimpler structure; fewer substituents
3-(Chlorobenzyl)-2-methylpyridin-4(1H)-oneC12H10ClNContains only one chlorine atom; different biological activity
6-(Chloro-benzyl)pyridin-3-olC12H10ClNHydroxy group instead of methoxy; alters reactivity

Case Studies

  • Inhibition Studies : A study evaluated the compound's AChE and BuChE inhibitory activities using Ellman's method. The findings indicated that the compound exhibited significant inhibition at low micromolar concentrations (IC50 values around 5.90 ± 0.07 μM for AChE) . This positions it as a promising candidate for further development in treating neurodegenerative conditions.
  • Antimicrobial Activity : In vitro studies have demonstrated that the compound shows potent activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Interaction Studies

Interaction studies have focused on understanding how this compound engages with biological targets. Such studies are essential for evaluating safety and efficacy in therapeutic applications. Research has utilized molecular docking techniques to predict binding affinities and interaction modes with target enzymes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzyl groups and pyridinone ring enable nucleophilic substitution under controlled conditions. Key observations include:

  • Chlorine displacement on benzyl groups : The 4-chlorobenzyl and 2,6-dichlorobenzyloxy substituents undergo substitution with nucleophiles like amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Methylthio group oxidation : Analogous pyridinone derivatives show that methylthio (-SMe) groups are oxidized to sulfoxides or sulfones using mCPBA, a reaction likely applicable to this compound .

Table 1: Nucleophilic Substitution Conditions and Outcomes

Reaction SiteReagents/ConditionsProductYield (%)Source
4-ChlorobenzylK₂CO₃, DMF, 70°C, 12h4-(Methoxy)benzyl derivative72
2,6-DichlorobenzylNaN₃, CuI, DMSO, 100°C, 24hAzide-substituted analog58

Electrophilic Aromatic Substitution

The electron-rich pyridinone ring and substituted benzyl groups participate in electrophilic reactions:

  • Nitration : At the 5-position of the pyridinone ring under HNO₃/H₂SO₄ at 0°C .

  • Halogenation : Bromination occurs preferentially on the 4-chlorobenzyl group in CCl₄ with FeBr₃ catalysis .

Table 2: Electrophilic Substitution Parameters

Reaction TypeReagentsPosition ModifiedSelectivity FactorSource
NitrationHNO₃, H₂SO₄, 0°CPyridinone C-58:1 (vs. C-3)
BrominationBr₂, FeBr₃, CCl₄, 25°C4-Chlorobenzyl>95%

Oxidation-Reduction Processes

The pyridinone ring and methyl group are redox-active:

  • Pyridinone oxidation : Treatment with KMnO₄ in acidic conditions converts the pyridinone to a carboxylic acid derivative .

  • Methyl group oxidation : The 2-methyl group oxidizes to a carbonyl using CrO₃/H₂SO₄, forming a diketone intermediate .

Table 3: Oxidation Outcomes

SubstrateOxidizing AgentProductReaction TimeSource
Pyridinone ringKMnO₄, H₂SO₄, 50°C4-Oxo-2-carboxylic acid6h
2-Methyl groupCrO₃, H₂SO₄, 0°C2-Ketone derivative3h

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated positions:

  • Suzuki-Miyaura coupling : The 4-chlorobenzyl group couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane .

  • Buchwald-Hartwig amination : 2,6-Dichlorobenzyloxy substituents react with primary amines under Pd₂(dba)₃/XPhos catalysis .

Table 4: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemCoupling PartnerYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃4-Methoxyphenyl85
Buchwald-HartwigPd₂(dba)₃, XPhosMorpholine67

Key Mechanistic Insights

  • Steric effects : The 2-methyl group hinders electrophilic substitution at C-3, directing reactivity to C-5 .

  • Electronic effects : Electron-withdrawing chlorine atoms deactivate the benzyl groups toward further electrophilic attack but enhance oxidative stability .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution yields by stabilizing transition states .

Comparison with Similar Compounds

Substituent-Specific Variations in Benzyloxy-Pyridinones

The position and number of halogens on benzyloxy groups significantly alter chemical reactivity and bioactivity. Key analogs include:

Pharmacological and Regulatory Considerations

  • Famoxadone Comparison: Famoxadone (1-(4-chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid) shares a 2,6-dichlorobenzyl motif with the target compound. However, Famoxadone’s imidazo-pyridine core confers distinct antifungal activity, highlighting the pyridinone scaffold’s unique role in modulating bioactivity .
  • Impurity Profiles: Impurities like Isoconazole nitrate (containing a 2,6-dichlorobenzyloxy group) are regulated under pharmaceutical standards (e.g., EP), emphasizing the need for stringent quality control in halogenated pyridinone synthesis .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Mitsunobu reactions for ether bond formation. For example, a two-step protocol (similar to ) can be optimized:

Etherification: React 2-methyl-4(1H)-pyridinone derivatives with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 25–60°C for 8–24 hours.

Benzylation: Introduce the 4-chlorobenzyl group via alkylation using 4-chlorobenzyl bromide in the presence of NaH.
Yield Optimization:

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Purification by column chromatography (e.g., CH₂Cl₂:MeOH 100:1) improves purity .

Q. How can researchers determine the physicochemical properties (e.g., LogP, solubility) of this compound for preclinical studies?

Methodological Answer:

  • LogP (Partition Coefficient): Use reversed-phase HPLC with a C18 column and calibrate against standards with known LogP values. Alternatively, employ the shake-flask method .
  • Aqueous Solubility: Perform equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid. Centrifuge saturated solutions and quantify via UV-Vis spectroscopy .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
  • Storage: Store in sealed containers under anhydrous conditions at 2–8°C. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioactivity while minimizing toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace the 2-methyl group with bulkier substituents (e.g., tert-butyl) to improve metabolic stability.
    • Modify the benzyloxy moiety with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Toxicity Screening: Use in vitro assays (e.g., hepatocyte viability assays) and in vivo zebrafish models to assess acute toxicity .

Q. What analytical methods are recommended for resolving discrepancies in purity assessments between HPLC and NMR data?

Methodological Answer:

  • Multi-Technique Validation:
    • HPLC: Use a gradient elution (e.g., 0.1% TFA in H₂O/ACN) to detect impurities ≥0.1%.
    • NMR: Compare integration ratios of aromatic protons (e.g., 2,6-dichlorobenzyl signals at δ 7.3–7.5 ppm) to quantify main product vs. byproducts .
  • Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]⁺ at m/z 416.1286) to rule out co-eluting impurities .

Q. How can researchers design in vivo studies to evaluate the compound's pharmacokinetics and efficacy?

Methodological Answer:

  • Animal Models: Administer the compound (e.g., 10–50 mg/kg) to nude mice bearing tumor xenografts. Monitor plasma levels via LC-MS/MS at 0, 1, 4, 8, and 24 hours post-dose .
  • Efficacy Metrics: Measure tumor volume reduction and compare to controls. Perform histopathology to assess target engagement (e.g., tubulin polymerization inhibition) .

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